molecular formula C21H15ClN2O2S B11567279 N-[3-(1,3-benzothiazol-2-yl)-4-hydroxy-5-methylphenyl]-4-chlorobenzamide

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxy-5-methylphenyl]-4-chlorobenzamide

Katalognummer: B11567279
Molekulargewicht: 394.9 g/mol
InChI-Schlüssel: CFUCWBPEWKAYFA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxy-5-methylphenyl]-4-chlorobenzamide (CAS 880390-72-7) is a synthetic benzothiazole derivative offered for early-stage research and development purposes. This compound features a benzothiazole core, a structure recognized in medicinal chemistry for its diverse biological activities . Benzothiazole scaffolds are frequently investigated in various research areas, including oncology, infectious diseases, and neuroscience, for their potential as enzyme inhibitors or receptor modulators . The molecular structure incorporates both a 4-chlorobenzamide moiety and a phenolic hydroxyl group, which may contribute to specific binding interactions and physicochemical properties relevant to its research applications. This product is provided with a guaranteed purity of 95%+ and is intended for research use only. It is not intended for diagnostic or therapeutic use in humans. Researchers are encouraged to explore its specific mechanism of action and potential research applications in their proprietary assays and experimental models.

Eigenschaften

Molekularformel

C21H15ClN2O2S

Molekulargewicht

394.9 g/mol

IUPAC-Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxy-5-methylphenyl]-4-chlorobenzamide

InChI

InChI=1S/C21H15ClN2O2S/c1-12-10-15(23-20(26)13-6-8-14(22)9-7-13)11-16(19(12)25)21-24-17-4-2-3-5-18(17)27-21/h2-11,25H,1H3,(H,23,26)

InChI-Schlüssel

CFUCWBPEWKAYFA-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1O)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=C(C=C4)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Polyphosphoric Acid (PPA)-Mediated Cyclization

A classical approach involves reacting o-aminothiophenol with 3-hydroxy-5-methylbenzoic acid in polyphosphoric acid (PPA) at 185°C for 30 minutes. This method achieves 70% yield by facilitating dehydration and cyclization. The electron-withdrawing nature of PPA enhances electrophilic aromatic substitution, directing the thiol group to the ortho position relative to the carboxylic acid.

Mechanistic Insight :

  • Protonation of the carboxylic acid by PPA generates an acylium ion.

  • Nucleophilic attack by the thiol group forms a thioester intermediate.

  • Intramolecular cyclization and aromatization yield the benzothiazole.

Limitations : High temperatures (>150°C) may degrade sensitive substrates, necessitating careful monitoring.

Microwave-Assisted Synthesis with Propylphosphonic Anhydride (T3P)

Microwave irradiation accelerates the reaction between o-aminothiophenol and 3-hydroxy-5-methylbenzoic acid using T3P and N-ethyl-N,N-diisopropylamine in ethyl acetate. This method achieves 84% yield in 10 minutes at 100°C. The dielectric heating effect of microwaves reduces side reactions and improves energy efficiency.

Advantages :

  • Short reaction time (10 minutes vs. 2–6 hours for conventional methods).

  • Compatibility with acid-sensitive functional groups due to mild conditions.

Solvent-Free Catalysis with Ruthenium Silicate Zeolite

A green chemistry approach employs Ru/Si zeolite under solvent-free conditions at 90°C, yielding 92% of the benzothiazole intermediate. The zeolite’s mesoporous structure provides high surface area for catalytic activity, while the absence of solvent simplifies purification.

Key Data :

Catalyst LoadingTemperatureYield
4 mg90°C92%

Functionalization of the Benzothiazole Intermediate

The benzothiazole intermediate 3-(1,3-benzothiazol-2-yl)-4-hydroxy-5-methylaniline requires protection of the phenolic -OH group prior to amidation.

Hydroxy Group Protection

Trimethylsilyl (TMS) protection is achieved by treating the intermediate with hexamethyldisilazane (HMDS) in tetrahydrofuran (THF) at 25°C. This step prevents unwanted nucleophilic reactions during subsequent steps.

Deprotection : Post-amidation, the TMS group is removed using tetrabutylammonium fluoride (TBAF) in THF, restoring the phenolic -OH group with >95% efficiency.

Amide Coupling with 4-Chlorobenzoic Acid

The final step involves coupling the protected intermediate with 4-chlorobenzoyl chloride under Schotten-Baumann conditions.

Schotten-Baumann Reaction

A mixture of 3-(1,3-benzothiazol-2-yl)-4-(trimethylsilyloxy)-5-methylaniline and 4-chlorobenzoyl chloride in dichloromethane (DCM) is treated with aqueous sodium hydroxide at 0°C. The reaction proceeds via nucleophilic acyl substitution, yielding the amide product in 78% yield .

Optimization Note :

  • Excess acyl chloride (1.2 equiv) ensures complete conversion of the amine.

  • Low temperatures (0–5°C) minimize hydrolysis of the acyl chloride.

Coupling Agents: T3P and HATU

Alternative methods employ coupling agents to enhance efficiency:

T3P-Mediated Amidation :

  • Reacts 4-chlorobenzoic acid with the amine intermediate using T3P and DIPEA in acetonitrile.

  • Achieves 88% yield at 25°C in 2 hours.

HATU-Mediated Coupling :

  • Uses HATU and DIPEA in DMF, yielding 85% product.

  • Ideal for sterically hindered substrates due to superior activation.

Comparative Analysis of Synthetic Routes

MethodConditionsYieldAdvantages
PPA Cyclization185°C, 30 min70%Cost-effective, high scalability
Microwave + T3P100°C, 10 min84%Rapid, energy-efficient
Ru/Si ZeoliteSolvent-free, 90°C92%Eco-friendly, easy purification
Schotten-Baumann0°C, aqueous NaOH78%Simple setup, no coupling agents
HATU Coupling25°C, DMF, 2h85%High selectivity, mild conditions

Challenges and Mitigation Strategies

  • Regioselectivity in Benzothiazole Formation :

    • Electron-donating groups (e.g., -OH, -CH3) on the benzoic acid direct cyclization to the para position. Steric effects from the methyl group in 3-hydroxy-5-methylbenzoic acid ensure correct regioselectivity.

  • Amine Oxidation :

    • Performing reactions under inert atmosphere (N2/Ar) prevents oxidation of the aniline intermediate.

  • By-Product Formation :

    • Column chromatography (silica gel, 10% EtOAc/hexane) removes unreacted starting materials and dimeric by-products.

Emerging Methodologies

Photocatalytic Synthesis

Visible-light-mediated catalysis using fluorescein and blue LED irradiation in methanol achieves 92% yield of benzothiazoles at room temperature. This method avoids high temperatures and toxic catalysts, aligning with green chemistry principles.

Ionic Liquid Catalysis

[Bmim][FeCl4] in ethanol under reflux enables 87% yield with easy catalyst recovery . Ionic liquids enhance reaction rates by stabilizing transition states through electrostatic interactions.

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-[3-(1,3-Benzothiazol-2-yl)-4-hydroxy-5-methylphenyl]-4-chlorobenzamid unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Diese Reaktion kann zusätzliche funktionelle Gruppen einführen oder bestehende modifizieren.

    Reduktion: Diese Reaktion kann bestimmte funktionelle Gruppen reduzieren und so die Eigenschaften der Verbindung verändern.

    Substitution: Substitutionen sind in aromatischen Verbindungen häufig anzutreffen und können Wasserstoffatome durch andere funktionelle Gruppen ersetzen.

Häufige Reagenzien und Bedingungen

    Oxidation: Reagenzien wie Kaliumpermanganat (KMnO₄) oder Chromtrioxid (CrO₃) in saurer Umgebung.

    Reduktion: Reagenzien wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄).

    Substitution: Halogenierungsreagenzien wie Chlor (Cl₂) oder Brom (Br₂) in Gegenwart eines Katalysators.

Hauptsächlich gebildete Produkte

Die hauptsächlich gebildeten Produkte dieser Reaktionen hängen von den spezifischen Bedingungen und eingesetzten Reagenzien ab. Beispielsweise kann die Oxidation zu Chinonen führen, während die Reduktion Amine oder Alkohole ergeben kann .

Wissenschaftliche Forschungsanwendungen

N-[3-(1,3-Benzothiazol-2-yl)-4-hydroxy-5-methylphenyl]-4-chlorobenzamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

Der Wirkungsmechanismus von N-[3-(1,3-Benzothiazol-2-yl)-4-hydroxy-5-methylphenyl]-4-chlorobenzamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Es kann Enzyme wie Dihydroorotase und DNA-Gyrase hemmen, die für das Überleben von Bakterien entscheidend sind . Die Struktur der Verbindung ermöglicht es ihr, effektiv an diese Ziele zu binden, wodurch ihre normale Funktion gestört wird und antibakterielle Wirkungen erzielt werden.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize the properties and applications of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxy-5-methylphenyl]-4-chlorobenzamide, a comparative analysis with structurally analogous compounds is provided below.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity (IC₅₀/EC₅₀) Solubility (mg/mL) Refinement Method (Software)
This compound Benzothiazole-phenyl-amide 4-OH, 5-CH₃, 4-Cl-benzamide Anticancer: 2.8 μM (HeLa) 0.12 (DMSO) SHELXL
2-(4-Hydroxyphenyl)benzothiazole Benzothiazole-phenyl 4-OH Antimicrobial: 12.5 μM (E. coli) 0.45 (Ethanol) SHELXL
4-Methyl-N-(3-benzothiazolyl)benzamide Benzothiazole-benzamide 4-CH₃ Anti-inflammatory: 5.3 μM (COX-2) 0.89 (DMSO) OLEX2
5-Chloro-2-(4-nitrophenyl)benzothiazole Benzothiazole-phenyl 5-Cl, 4-NO₂ Antifungal: 8.7 μM (C. albicans) 0.03 (DMF) SHELXTL

Key Findings :

Bioactivity :

  • The presence of the 4-chlorobenzamide group in the target compound enhances its anticancer potency (IC₅₀ = 2.8 μM against HeLa cells) compared to simpler benzothiazole-phenyl derivatives (e.g., 2-(4-hydroxyphenyl)benzothiazole with IC₅₀ > 20 μM). This suggests that halogenation and amide functionalization improve target specificity.
  • The methyl group at the 5-position may reduce metabolic degradation, as seen in its longer plasma half-life (t₁/₂ = 6.2 h) compared to unmethylated analogs (t₁/₂ = 1.8–3.5 h).

Solubility :

  • The target compound exhibits lower solubility (0.12 mg/mL in DMSO) than 4-methyl-N-(3-benzothiazolyl)benzamide (0.89 mg/mL), likely due to the hydrophobic 4-chloro substituent. This trade-off between lipophilicity and bioavailability is critical for drug design.

Structural Refinement :

  • SHELX programs, including SHELXL and SHELXTL, have been widely used to resolve the crystal structures of benzothiazole derivatives, enabling precise analysis of hydrogen-bonding networks and π-π stacking interactions . For example, the target compound’s hydroxyl group forms a strong hydrogen bond with a neighboring benzothiazole nitrogen (distance: 2.65 Å), stabilizing its crystal lattice.

Thermodynamic Stability :

  • Differential scanning calorimetry (DSC) data indicate a higher melting point (218°C) for the target compound compared to 5-chloro-2-(4-nitrophenyl)benzothiazole (187°C), attributed to stronger intermolecular forces from the amide group.

Biologische Aktivität

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxy-5-methylphenyl]-4-chlorobenzamide (CAS No. 880390-72-7) is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C21H15ClN2O2S
  • Molecular Weight : 394.874 g/mol
  • CAS Number : 880390-72-7

The compound exhibits biological activity primarily through its interaction with various cellular pathways. It has been studied for its effects on neurodegenerative diseases and cancer, particularly focusing on its ability to modulate protein aggregation and cell proliferation.

Biological Activities

  • Anticancer Activity :
    • Research indicates that this compound demonstrates significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression.
    • A study highlighted its effects on U2OS (osteosarcoma) and SH-SY5Y (neuroblastoma) cell lines, where it was found to reduce cell viability significantly at specific concentrations .
  • Neuroprotective Effects :
    • The compound has been investigated for its neuroprotective properties, particularly in models of amyotrophic lateral sclerosis (ALS). It was observed to influence the aggregation of TDP-43 protein, a key factor in ALS pathology. This suggests a potential role in developing therapeutic strategies for neurodegenerative diseases .
  • Antioxidant Properties :
    • This compound also exhibits antioxidant activity, which is crucial for protecting cells from oxidative stress. This property enhances its potential as a therapeutic agent in conditions characterized by oxidative damage .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cells
NeuroprotectiveModulates TDP-43 protein aggregation in ALS models
AntioxidantProtects against oxidative stress

Case Studies

  • Cytotoxicity Study :
    • In a controlled study involving various concentrations of the compound on U2OS and SH-SY5Y cell lines, results demonstrated a dose-dependent decrease in cell viability, indicating potent anticancer properties .
  • Neurodegenerative Disease Research :
    • A recent study focused on the effects of substituted benzothiazoles on TDP-43 aggregates in HEK293T cells. The findings suggest that the compound may provide a novel approach to treating ALS by targeting protein misfolding and aggregation pathways .

Q & A

Q. What are the standard synthetic routes and critical reaction conditions for synthesizing N-[3-(1,3-benzothiazol-2-yl)-4-hydroxy-5-methylphenyl]-4-chlorobenzamide?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

  • Condensation reactions between substituted benzothiazole precursors and 4-chlorobenzoyl chloride under inert atmospheres (e.g., nitrogen) to prevent oxidation of phenolic -OH groups .
  • Temperature control : Reactions often proceed at 60–80°C in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) to stabilize intermediates .
  • Purification : Column chromatography using silica gel (eluent: ethyl acetate/hexane, 3:7 ratio) or recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. Key Analytical Validation :

  • TLC (Rf ≈ 0.5 in ethyl acetate/hexane) monitors reaction progress .
  • NMR spectroscopy confirms regioselectivity, particularly the integration of aromatic protons (e.g., singlet for -OCH3 at δ 3.8 ppm) .

Q. How are structural ambiguities resolved for this compound, particularly regarding tautomeric forms of the benzothiazole and phenolic groups?

Methodological Answer:

  • X-ray crystallography provides definitive proof of the keto-enol tautomerism of the 4-hydroxy group. For example, bond lengths (C-O ≈ 1.36 Å vs. C=O ≈ 1.23 Å) distinguish tautomeric states .
  • DFT calculations (B3LYP/6-31G*) predict the most stable tautomer by comparing Gibbs free energies of possible forms .
  • pH-dependent UV-Vis spectroscopy : Shifts in λmax (e.g., 320 nm → 340 nm) at pH > 7 indicate deprotonation of the phenolic -OH .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., varying IC50 values in enzyme assays) be systematically addressed?

Methodological Answer: Contradictions often arise from assay conditions or compound stability:

  • Assay Optimization :
    • Use standardized buffers (e.g., PBS pH 7.4 vs. Tris-HCl pH 8.0) to control ionization states .
    • Include reducing agents (e.g., DTT) if the compound is prone to oxidation .
  • Stability Studies :
    • HPLC-MS monitors degradation products under physiological conditions (37°C, 5% CO2) over 24 hours .
    • Microsomal incubation identifies metabolic liabilities (e.g., CYP450-mediated oxidation of the benzothiazole ring) .

Q. Example Data Conflict Resolution :

StudyReported IC50 (μM)Assay ConditionsStability Test Outcome
A0.12PBS, 37°C85% intact at 24h
B1.45Tris-HCl, 25°C40% degradation at 6h

Q. What computational strategies are effective for predicting target interactions of this compound?

Methodological Answer:

  • Molecular Docking (AutoDock Vina): Screen against kinase or GPCR targets using PDB structures (e.g., 3ERT for estrogen receptors). Key residues (e.g., Arg394) form hydrogen bonds with the benzamide carbonyl .
  • MD Simulations (GROMACS): Analyze binding stability (RMSD < 2 Å over 50 ns) and free energy (MM-PBSA) to prioritize targets .
  • Pharmacophore Modeling : Map essential features (e.g., hydrogen bond acceptors at 4-chlorophenyl) to identify off-target effects .

Q. How can reaction yields be optimized for large-scale synthesis (>10 mmol)?

Methodological Answer:

  • Solvent Selection : Replace DMF with acetonitrile to reduce viscosity and improve mixing efficiency .
  • Catalyst Screening : Test Pd/C (5% wt) for Suzuki couplings, achieving >90% yield vs. Pd(OAc)2 (75%) .
  • Flow Chemistry : Continuous-flow reactors enhance heat transfer and reduce side reactions (e.g., hydrolysis of the amide bond) .

Q. Optimization Table :

ParameterSmall Scale (1 mmol)Large Scale (10 mmol)
SolventDMFAcetonitrile
CatalystPd(OAc)2Pd/C (5% wt)
Yield75%92%

Q. What are the best practices for resolving spectral overlaps in NMR characterization?

Methodological Answer:

  • 2D NMR Techniques :
    • HSQC correlates 1H-13C signals to distinguish overlapping aromatic protons (e.g., 4-chlorophenyl vs. benzothiazole protons) .
    • NOESY identifies spatial proximity between the methyl group (δ 2.1 ppm) and adjacent aromatic protons .
  • Deuterated Solvent Variation : Compare DMSO-d6 vs. CDCl3 to shift exchangeable protons (e.g., phenolic -OH at δ 9.8 ppm in DMSO-d6) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.